molecular formula C₄H₄Na₂O₆ B152809 Sodium tartrate dihydrate CAS No. 6106-24-7

Sodium tartrate dihydrate

Cat. No. B152809
CAS RN: 6106-24-7
M. Wt: 230.08 g/mol
InChI Key: FGJLAJMGHXGFDE-DGFHWNFOSA-L
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Description

Sodium tartrate dihydrate is a salt of tartaric acid, a carboxylic acid that is widely used in the food industry, pharmaceuticals, and chemical synthesis. It is known for its chiral properties and ability to form stable crystalline structures with various cations.

Synthesis Analysis

The synthesis of this compound can be achieved through the solid-state reaction of chiral tartaric acid and alkali carbonate, specifically sodium carbonate monohydrate. This process is sustainable and environmentally benign, as it does not produce waste and is highly efficient. Terahertz time-domain spectroscopy (THz-TDS) has been used to monitor this mechanochemical reaction, demonstrating the potential of this technique in process analysis within the pharmaceutical and chemical synthesis industries .

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively studied using X-ray diffraction methods. Sodium ions in these structures are typically coordinated by oxygen atoms, forming distorted square antiprisms. The hydrogen bonds between carboxyl and carboxylate groups in these crystals are relatively long, which is a characteristic feature of these salts .

Chemical Reactions Analysis

This compound can act as a catalyst in various chemical reactions. For instance, potassium sodium tartrate has been used as a catalyst for the one-pot synthesis of pyran annulated heterocyclic compounds. This method offers advantages such as non-toxic reaction components, short reaction times, and high yields, making it environmentally friendly and efficient .

Physical and Chemical Properties Analysis

The physical properties of this compound, such as electrical resistance, dielectric constant, and pyroelectric current behavior, have been studied to understand phase transitions in the compound. Magnetic susceptibility and differential thermal analysis (DTA) have also been used to confirm the presence of these phase transformations . Additionally, calorimetric properties like thermal heat capacity, thermal conductivity, and thermal diffusivity have been measured to reveal structural phase transitions and the effects of dehydration .

Relevant Case Studies

Case studies involving this compound often focus on its role in catalysis and its physical properties. For example, the use of potassium sodium tartrate in the synthesis of heterocyclic compounds demonstrates its catalytic capabilities in aqueous media . The investigation of its electrical and thermal properties provides insights into the material's behavior during phase changes, which is crucial for its application in various industries .

Scientific Research Applications

  • Radiation Dosimetry : NaTA has been studied for its potential in radiation dosimetry. Tuner and Kayıkçı (2012) investigated the effects of gamma radiation on solid NaTA using electron spin resonance (ESR) spectroscopy. They explored dosimetric and kinetic features of the radical species formed upon irradiation, providing insights into its potential as a radiation dosimeter (Tuner & Kayıkçı, 2012).

  • Water Content Analysis : Redman-Furey et al. (2010) evaluated NaTA as a primary standard for methods determining water content. They identified the type of water of hydration in NaTA using thermogravimetry and vapor sorption analysis, enhancing its application in precise water content measurement (Redman-Furey et al., 2010).

  • Chemical Synthesis Monitoring : Liu et al. (2011) studied the solid-state reaction of NaTA in chemical synthesis using terahertz time-domain spectroscopy (THz-TDS). Their research demonstrated the potential of NaTA in sustainable and environmentally benign synthesis processes, with THz spectroscopy being sensitive to different materials and crystal structures (Liu et al., 2011).

  • Comparative Crystal Studies : Lillybai and Rahimkutty (2010) conducted a Fourier Transform Raman spectroscopic investigation of lead tartrate dihydrate and lead iodide dihydrate, synthesized using NaTA. This study provided insights into the structural differences and spectroscopic behavior of these salts (Lillybai & Rahimkutty, 2010).

  • Catalysis in Organic Synthesis : Hazeri et al. (2013) utilized potassium sodium tartrate, a related compound to NaTA, as a catalyst in the synthesis of pyran annulated heterocyclic compounds. This research highlights the versatility and efficiency of tartrate compounds in catalyzing organic reactions (Hazeri et al., 2013).

Mechanism of Action

Target of Action

Sodium tartrate dihydrate, also known as dithis compound, is a disodium salt of l-(+)-tartaric acid . It is primarily used as an emulsifier and pH control agent in food products . Its primary targets are the fats or oils present in food products, where it acts as an emulsifier .

Mode of Action

This compound interacts with its targets (fats or oils) by acting as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible substances, such as oil and water. In this case, this compound helps to evenly distribute fats or oils throughout the food product, improving its texture and consistency .

Result of Action

The primary result of this compound’s action is the improved texture and consistency of food products. By acting as an emulsifier, it helps to evenly distribute fats or oils throughout the product . This can enhance the product’s palatability and shelf-life.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be soluble in water but insoluble in ethanol . This means that its efficacy as an emulsifier can be affected by the presence of alcohol. Additionally, its crystal structure captures a very precise amount of water, making it a common primary standard for Karl Fischer titration, a technique used to assay water content . Therefore, the moisture content of the environment can also influence its action.

Future Directions

Sodium tartrate dihydrate continues to be a valuable compound in various fields, particularly in analytical chemistry where it serves as a primary standard for Karl Fischer titration . Its precise water content makes it an ideal candidate for this role . Future research may explore other potential applications of this compound in different scientific and industrial contexts.

Biochemical Analysis

properties

IUPAC Name

disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O6.2Na.2H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2/t1-,2-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJLAJMGHXGFDE-DGFHWNFOSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20976556
Record name Sodium 2,3-dihydroxybutanedioate--water (2/1/2)
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Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index]
Record name Sodium tartrate dihydrate
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CAS RN

6106-24-7
Record name Sodium tartrate dihydrate
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Record name Sodium 2,3-dihydroxybutanedioate--water (2/1/2)
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt, hydrate (1:2:2)
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Record name SODIUM TARTRATE DIHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Sodium Tartrate Dihydrate and what is its molecular formula?

A1: this compound, also known as dithis compound, is a salt of tartaric acid. It exists as a white, crystalline powder and is odorless. The molecular formula of this compound is (C4H4O6Na2 · 2H2O).

Q2: What are the main applications of this compound in food science?

A2: this compound is primarily used as an emulsifying salt in processed cheese production []. It plays a crucial role in preventing fat separation and maintaining the desired texture and consistency.

Q3: How does this compound affect the browning of processed cheese?

A3: The presence of this compound as an emulsifying salt can influence the browning of processed cheese during storage []. Research suggests that cheese containing disodium hydrogen phosphate as the emulsifying salt exhibited more intense browning compared to those using dithis compound or trisodium citrate [].

Q4: Can this compound be used as a standard material in analytical chemistry?

A4: Yes, this compound serves as a primary standard for Karl Fischer titration, a widely used technique for determining water content in various substances []. Additionally, certified reference materials (CRMs) of this compound are available for calibrating Karl Fischer titrators and validating measurement methods [].

Q5: How does the concentration of this compound impact the micellization of cationic surfactants?

A5: Studies have shown that increasing the concentration of this compound in a solution containing cationic surfactants like CTAB or TTAB leads to an increase in the critical micelle concentration (CMC) []. This suggests that the presence of this compound influences the self-assembly behavior of these surfactants.

Q6: What is the role of this compound in cigarette paper?

A6: this compound is utilized as a combustion improver in certain types of cigarette paper []. Its presence helps to regulate the burning rate and improve the overall combustion characteristics of the paper.

Q7: Can this compound be used to fabricate materials with specific properties?

A7: Research indicates that using this compound in the anodic oxidation of titanium can lead to the formation of antibacterial photocatalytic titanium foil []. This highlights the potential of utilizing this compound in material science applications.

Q8: Is this compound sensitive to radiation, and can this property be useful?

A8: this compound exhibits sensitivity to radiation, and studies have investigated its potential as an electron spin resonance (ESR) dosimeter [, ]. The radiation yield of this compound is higher than other sodium tartrate compounds, making it potentially suitable for dosimetry in specific radiation dose ranges [].

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